molecular formula C19H18N2O4 B1424358 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 942289-81-8

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No. B1424358
CAS RN: 942289-81-8
M. Wt: 338.4 g/mol
InChI Key: NSHGSXQRWAOJPA-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains a benzimidazole group (a type of heterocyclic aromatic organic compound), a dihydrobenzodioxin group (a type of organic compound that contains a benzene ring fused to a dioxin ring), and a carboxylic acid group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzimidazole and dihydrobenzodioxin groups could potentially undergo various reactions, such as electrophilic substitution, nucleophilic substitution, or redox reactions .

Scientific Research Applications

Antioxidant and Antimicrobial Activities

  • Synthesis and Activity Studies: A study by Bassyouni et al. (2012) focuses on the synthesis of related compounds and their evaluation for antioxidant and antimicrobial activities. The research also includes quantitative structure–activity relationships and molecular docking studies to understand the properties and interactions of these compounds (Bassyouni et al., 2012).

Biological Activity of Isoxazole Derivatives

  • Novel Derivatives Synthesis: Pothuri et al. (2020) synthesized novel isoxazole derivatives of a similar compound and tested them for antimicrobial and antioxidant activities. The study involved molecular docking with protein Sortase A, identifying potential antimicrobial agents (Pothuri et al., 2020).

Applications in OLEDs

  • Blue-Emitting Materials for OLEDs: Jayabharathi et al. (2018) utilized derivatives of this compound to construct blue-emissive materials for organic light-emitting devices (OLEDs). The study highlights the compounds' potential in electronics due to their efficient emission properties (Jayabharathi et al., 2018).

Electrochromic Properties

  • Conducting Polymers Investigation: Akpinar et al. (2012) explored the influence of hydrogen bonding on the electrochromic properties of conducting polymers containing derivatives of this compound. The research aimed to control the main chain conformation of polymers via acid and base treatments (Akpinar et al., 2012).

Anti-Inflammatory Activity

  • Synthesis and Activity Evaluation: Labanauskas et al. (2000) synthesized new derivatives showing anti-inflammatory activity. The study involved the reaction of related acids with aromatic aldehydes and evaluated the anti-inflammatory properties of the synthesized compounds (Labanauskas et al., 2000).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-3-18-20-14-10-12(19(22)23)4-6-15(14)21(18)13-5-7-16-17(11-13)25-9-8-24-16/h4-7,10-11H,2-3,8-9H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHGSXQRWAOJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1C3=CC4=C(C=C3)OCCO4)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid
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1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid
Reactant of Route 3
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1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid
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1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid
Reactant of Route 5
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1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid

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